N-[4-(diethylamino)-3-methylphenyl]-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactionsThe final steps involve the coupling of the benzimidazole derivative with the diethylamino-methylphenyl acetamide under specific conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidazole ring or the aromatic amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- **N~1~-[4-(DIMETHYLAMINO)-3-METHYLPHENYL]-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
- **N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Uniqueness
N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C22H28N4O2S |
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Molecular Weight |
412.6 g/mol |
IUPAC Name |
N-[4-(diethylamino)-3-methylphenyl]-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H28N4O2S/c1-5-26(6-2)20-11-8-16(12-15(20)4)23-21(27)14-29-22-24-18-10-9-17(28-7-3)13-19(18)25-22/h8-13H,5-7,14H2,1-4H3,(H,23,27)(H,24,25) |
InChI Key |
CQMKFHCZWCGRTN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OCC)C |
Origin of Product |
United States |
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